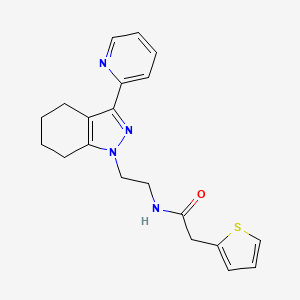

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridinyl-substituted tetrahydroindazolyl core linked via an ethyl group to a thiophen-2-yl acetamide moiety. Its structural complexity arises from the fusion of a bicyclic indazole system with a pyridine ring and a thiophene-based side chain. The molecule’s design emphasizes balanced lipophilicity and hydrogen-bonding capacity, which may enhance bioavailability compared to simpler analogs .

Properties

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c25-19(14-15-6-5-13-26-15)22-11-12-24-18-9-2-1-7-16(18)20(23-24)17-8-3-4-10-21-17/h3-6,8,10,13H,1-2,7,9,11-12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIVOTPUHIODDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS No. 1797326-35-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.48 g/mol. The structure features a pyridine ring, an indazole moiety, and a thiophene group, which may contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that it possesses a notable ability to scavenge free radicals and inhibit lipid peroxidation:

| Compound | Activity | Reference |

|---|---|---|

| N-(2-(3-(pyridin-2-yl)... | Significant antioxidant activity | |

| Ascorbic Acid | Standard Reference | - |

The antioxidant activity is likely attributed to the presence of functional groups capable of donating hydrogen atoms.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been shown to interact with neurotransmitter systems and may inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases:

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Moderate inhibition |

This activity indicates potential applications in treating conditions like Alzheimer's disease.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The results demonstrated significant cytotoxicity with an IC50 value of 27.3 µM against T47D cells, suggesting its potential as a therapeutic agent in oncology .

- Antioxidant Evaluation : Another study assessed the total antioxidant capacity of this compound compared to ascorbic acid. The results indicated comparable antioxidant activity, which supports its potential use in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and three analogs from the evidence:

Key Structural and Functional Insights:

- Heterocyclic Diversity: The target compound’s pyridinyl-indazole core distinguishes it from benzothiophene () or pyrimidinone () backbones. Indazoles are known for kinase inhibition (e.g., PAK4, JAK), while benzothiophenes often target inflammatory pathways .

- Substituent Impact: The thiophen-2-yl acetamide side chain in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to the cyano or thiadiazole groups in analogs .

- Synthetic Complexity : and highlight alkylation and thiadiazole coupling as critical steps, suggesting the target compound’s synthesis could follow similar strategies but with indazole functionalization .

Research Findings and Pharmacological Implications

- Kinase Selectivity : The indazole-pyridine core may confer selectivity for kinases over inflammatory enzymes, contrasting with benzothiophene-based analogs .

- Metabolic Stability : The tetrahydroindazole system in the target compound likely improves metabolic stability compared to ’s methyl-benzothiophene, which lacks aromatic stabilization .

Q & A

Basic: What are the typical synthetic routes for this compound, and what critical steps ensure successful synthesis?

The synthesis involves multi-step reactions, often starting with the formation of the pyridinyl-indazole core followed by alkylation and acetylation. Critical steps include:

- Alkylation of intermediates using equimolar or excess reagents (e.g., sodium methylate, chloroacetamides) under nitrogen/argon to prevent oxidation .

- Click chemistry for heterocycle formation (e.g., triazole or thiophene rings) via azide-alkyne cycloaddition .

- Purification via column chromatography to isolate the product from by-products, with solvent systems optimized for polarity .

- Temperature control (e.g., reflux in anhydrous THF or DMF) to stabilize reactive intermediates .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry. Use deuterated solvents (e.g., DMSO-d6) for hygroscopic samples .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and detect trace impurities .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Employ Design of Experiments (DoE) to evaluate variables:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase side reactions; lower-polarity solvents (e.g., THF) improve selectivity .

- Catalyst screening : Test Pd/C or Cu(I) for cross-coupling steps, monitoring progress via TLC .

- Flow chemistry : Continuous-flow reactors reduce reaction time and improve reproducibility for exothermic steps (e.g., alkylation) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments and verify connectivity .

- Isotopic labeling : Use 15N-labeled reagents to clarify nitrogen-containing heterocycles .

- Comparative analysis : Cross-reference with analogous compounds (e.g., furan vs. thiophene derivatives) to identify substituent-specific shifts .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on the pyridinyl-indazole and thiophene moieties for hydrogen bonding and π-π stacking .

- Bioisosteric replacement : Synthesize analogs with substituted thiophenes (e.g., furan, pyridine) to assess pharmacophore requirements .

- In vitro bioassays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) under standardized conditions (pH 7.4, 37°C) .

Advanced: How can hygroscopic intermediates be stabilized during synthesis?

- Inert atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) .

- Lyophilization : Freeze-dry intermediates stored at -20°C in desiccators with silica gel .

- Real-time monitoring : Couple FTIR with reaction setups to detect water ingress .

Advanced: What methodologies are recommended for identifying and quantifying synthetic impurities?

- LC-MS/MS : Pair liquid chromatography with tandem MS to characterize low-abundance impurities (e.g., deacetylated by-products) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability-related impurities .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify impurities lacking UV chromophores .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics simulations : Analyze solvation free energy and binding kinetics with target proteins (e.g., 100-ns simulations in GROMACS) .

Advanced: What experimental controls are critical for validating biological activity data?

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples (e.g., DMSO) .

- Dose-response curves : Use 8–12 concentrations in triplicate to calculate IC50/EC50 values with Hill slope validation .

- Blinded analysis : Assign compound codes to prevent bias in high-throughput screening .

Advanced: How can scalability challenges be addressed for multi-step syntheses?

- Microwave-assisted synthesis : Reduce reaction time for slow steps (e.g., cyclization) while maintaining yield .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .

- Green chemistry principles : Replace toxic solvents (e.g., DMF with cyclopentyl methyl ether) and optimize atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.